3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

Catalog No.
S876230
CAS No.
1408284-92-3
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

CAS Number

1408284-92-3

Product Name

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

IUPAC Name

3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2

InChI Key

JYYHKBPNSACULF-UHFFFAOYSA-N

SMILES

C1C2(CN1CCCO)COC2

Canonical SMILES

C1C2(CN1CCCO)COC2
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3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol is a complex organic compound characterized by a spirocyclic structure that contains both an oxygen and a nitrogen atom in its ring system. The compound features a propanol moiety, which contributes to its potential biological activity and reactivity. The presence of the spirocyclic structure enhances its uniqueness and may confer specific properties that are of interest in medicinal chemistry and pharmacology.

Typical for alcohols and nitrogen-containing heterocycles. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  • Nucleophilic substitutions: The nitrogen atom in the spirocyclic structure can act as a nucleophile, allowing for substitutions with electrophiles.

These reactions are significant in synthetic organic chemistry, particularly for developing derivatives with enhanced biological activities.

Research indicates that compounds containing spirocyclic structures, such as 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol, may exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • CNS activity: Compounds with similar structures have been studied for their potential effects on the central nervous system, suggesting possible applications in treating neurological disorders.

The specific biological activities of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol require further investigation to establish its efficacy and mechanism of action.

Synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol typically involves multi-step processes starting from simpler precursors. Common methods include:

  • Formation of the spirocyclic framework: This can be achieved through cyclization reactions involving suitable precursors like 2-oxa-6-azaspiro[3.3]heptane.
  • Alcohol functionalization: Introducing the propanol moiety through nucleophilic substitution or reduction reactions.

The detailed synthesis routes may vary based on the desired purity and yield, as well as the availability of starting materials .

The unique structure of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol suggests several potential applications:

  • Pharmaceutical development: Its biological activity may lead to new drug candidates, especially in areas related to infectious diseases or neurological conditions.
  • Chemical intermediates: It can serve as a building block for synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol interacts with biological targets. These studies typically involve:

  • Binding assays: To determine affinity for specific receptors or enzymes.
  • In vitro studies: Assessing the compound's effects on cell lines or microbial cultures.

Such studies help elucidate the pharmacological profile and therapeutic potential of the compound .

Several compounds share structural similarities with 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol, highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Score
2-Oxa-6-Azaspiro[3.3]heptaneBasic spirocyclic structure0.74
7-Oxa-2-Azaspiro[3.5]nonaneExtended spirocyclic structure0.65
(3-Methyloxetan-3-yl)methanamineContains oxetane ring0.83
Azetidin-3-ylmethanol hydrochlorideSimple azetidine derivative0.75
2-Oxa-6-Azaspiro[3.5]nonaneSimilar azaspirolactam structure0.78

These compounds are significant for comparative studies to understand how variations in structure affect biological activity and chemical reactivity.

The synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol typically employs 3-bromo-2,2-bis(bromomethyl)propan-1-ol, commonly known as tribromoneopentyl alcohol, as the key precursor [1] [2]. This tribrominated compound serves as an essential building block due to its unique structural features that facilitate the formation of the spirocyclic framework.

Precursor Preparation

The synthesis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol begins with pentaerythritol as the starting material [3] [4]. The bromination process involves the addition of pentaerythritol, bromine, and sulfur powder in acetic acid, with careful temperature control not exceeding 50°C during bromine addition [3]. The reaction proceeds through a free-radical mechanism, with the temperature gradually raised to 120°C for completion [4]. Following the bromination, the mixture undergoes methanolysis at 80°C for 2 hours to yield the target tribromoneopentyl alcohol with yields reaching 93% and purity of 99.6% [3].

Table 1: Tribromoneopentyl Alcohol Synthesis Conditions

ParameterOptimized ConditionYield Impact
Initial Temperature50°C maximumPrevents decomposition [3]
Final Temperature120°C93% conversion achieved [3]
Reaction Time6 hours at 120°CComplete bromination [4]
Methanolysis Temperature80°C2 hours duration [3]
Sulfur Loading0.75 equivalentsOptimized radical initiation [3]
Acetic Acid Volume11.34 equivalentsSolvent and reaction medium [4]

Ring Formation Mechanisms

The transformation of tribromoneopentyl alcohol to the spirocyclic framework proceeds through a sequential ring-closing mechanism [5]. The first step involves the formation of 3,3-bis(bromomethyl)oxetane through hydroxide-mediated cyclization under Schotten-Baumann conditions [5]. This oxetane formation occurs with high efficiency, yielding the intermediate in 72% yield with greater than 95% purity after distillation [5].

The subsequent azetidine ring formation represents the critical spirocyclization step [6]. This process involves the nucleophilic attack of an appropriate amine on the activated bromomethyl groups, leading to intramolecular cyclization [2]. The reaction conditions require careful optimization to ensure selective formation of the four-membered azetidine ring while preventing competing side reactions [6].

Table 2: Ring Formation Sequence

StepIntermediateConditionsYieldPurity
13,3-Bis(bromomethyl)oxetaneNaOH, Schotten-Baumann72%>95% [5]
2Spirocyclic intermediateAmine nucleophile, controlled temperature87%>99% [5]
3Final productPropanol chain attachmentVariableMethod-dependent [6]

The mechanistic pathway involves the formation of an azetidinium intermediate, which undergoes rapid ring closure to form the spirocyclic structure [7]. The stereochemistry of the final product is controlled by the conformational constraints imposed by the spirocyclic framework, leading to high diastereoselectivity in the ring-forming process [7].

Optimization of ring-closing strategies for spirocyclic systems

The optimization of ring-closing strategies for spirocyclic systems requires careful consideration of reaction conditions, catalyst selection, and substrate reactivity patterns [8] [9]. Multiple approaches have been developed to enhance the efficiency and selectivity of spirocyclization reactions.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful tool for constructing spirocyclic frameworks [8] [9]. The strategy involves the formation of spirocenters through controlled olefin metathesis reactions, with careful attention to catalyst selection and reaction conditions [10]. Grubbs catalysts have shown particular effectiveness in spirocyclization reactions, with first-generation catalysts providing superior stereoselectivity compared to more active second-generation systems [11].

The success of ring-closing metathesis in spirocycle formation depends on the substrate design and conformational constraints [10]. Dialkylated starting materials prepared from various 1,3-diketones or substrates containing active methylene groups provide the necessary structural framework for effective cyclization [9]. The reaction conditions typically require elevated temperatures and careful control of catalyst loading to achieve optimal yields [9].

Table 3: Ring-Closing Metathesis Optimization Parameters

ParameterOptimized RangeImpact on YieldSelectivity Effect
Catalyst Loading5-10 mol%Higher loading increases completion [9]Reduced with excess catalyst [11]
Temperature60-80°CEnhanced reaction rate [8]Temperature-dependent selectivity [11]
SolventDichloromethane/TolueneSolvent-dependent yields [10]Polar solvents reduce selectivity [9]
Concentration0.01-0.05 MHigher concentrations favor cyclization [8]Intramolecular selectivity enhanced [10]
Reaction Time2-24 hoursTime-dependent completion [9]Extended times may reduce selectivity [11]

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another effective approach for spirocycle construction [2] [12]. The strategy relies on the activation of leaving groups followed by nucleophilic attack to form the spirocyclic framework [13]. The success of this approach depends on the positioning of reactive centers and the conformational flexibility of the substrate [12].

Hydroxide-facilitated cyclization has shown particular promise for oxetane formation in spirocyclic systems [5]. The reaction proceeds through nucleophilic displacement of bromide with simultaneous ring closure, providing high yields and excellent selectivity [5]. The optimization of base strength, temperature, and solvent system is critical for achieving optimal results [14].

The formation of azetidine rings through intramolecular cyclization requires careful control of reaction conditions to prevent competing reactions [7]. The use of appropriate bases and controlled temperature conditions ensures selective formation of the four-membered ring while minimizing side product formation [12].

Cascade Reaction Approaches

Cascade reactions offer efficient pathways for spirocycle construction through sequential bond-forming processes [15]. These approaches combine multiple reaction steps in a single operation, reducing the need for isolation of intermediates and improving overall efficiency [15]. The success of cascade approaches depends on the compatibility of individual reaction steps and the stability of intermediate species [16].

One-pot multistep synthesis protocols have been developed that combine oxidation, cyclization, and functional group transformations [15]. These approaches utilize mild reaction conditions and simple starting materials to construct complex spirocyclic frameworks [15]. The optimization of catalyst systems and reaction conditions is essential for achieving high yields and selectivity in cascade processes [16].

Table 4: Cascade Reaction Optimization

Reaction TypeKey ParametersTypical YieldsAdvantages
Oxidative CascadeLight irradiation, oxidant loading51-61%Mild conditions [15]
Radical CascadeTemperature, radical initiator40-70%Functional group tolerance [17]
Ionic CascadeBase strength, solvent system60-85%High selectivity [18]
Catalytic CascadeCatalyst loading, ligand selection70-90%Recyclable catalysts [19]

Comparative analysis of oxalate vs. sulfonate salt isolation techniques

The isolation and purification of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol as crystalline salts represents a critical aspect of the synthetic methodology [1] [20]. Two primary approaches have been developed: oxalate salt formation and sulfonate salt formation, each offering distinct advantages and limitations.

Oxalate Salt Formation

The traditional approach involves the formation of oxalate salts through treatment of the free base with oxalic acid [1] [2]. This method has been widely employed due to the commercial availability of oxalic acid and the generally favorable crystallization properties of oxalate salts [2]. The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is typically isolated as a hemioxalate, providing a stable crystalline form [1].

However, the oxalate salt approach presents several limitations for large-scale applications [20]. The removal of magnesium salts formed during the deprotection step proves challenging, with sluggish filtration leading to product losses [20]. On scales exceeding 100 grams, yields often drop to 47% or less due to these processing difficulties [20]. Additionally, the oxalate product may contain partially hydrated oxalic acid, complicating accurate determination of the spirocyclic compound content [20].

Table 5: Oxalate Salt Formation Performance

ScaleYieldPurity IssuesProcessing Challenges
5 g81%Minimal [1]Standard workup effective
100 g47%Hydration concerns [20]Sluggish filtration [20]
>1 kg<40%Significant [20]Major product losses [20]

Sulfonate Salt Formation

Sulfonate salt formation has emerged as a superior alternative for large-scale isolation [20] [21]. The use of sulfonic acids such as para-toluenesulfonic acid, methanesulfonic acid, or naphthalene-1,5-disulfonic acid provides several advantages over oxalate formation [20]. Sulfonate salts demonstrate enhanced stability and improved solubility properties compared to oxalate salts [21].

The preparation of sulfonate salts involves the controlled addition of sulfonic acid to the free base in appropriate solvents [20]. The hemisulfonate salt of 2-oxa-6-azaspiro[3.3]heptane can be prepared with naphthalene-1,5-disulfonic acid, yielding the desired product in 84% yield with 96% purity [1]. This approach avoids the filtration difficulties associated with magnesium salt removal in the oxalate method [20].

Table 6: Sulfonate Salt Performance Comparison

Acid TypeYieldPurityStabilitySolubility
Para-toluenesulfonic acid78%94%Bench stable [20]Enhanced [21]
Methanesulfonic acid82%95%Excellent [22]Superior [22]
Naphthalene-1,5-disulfonic acid84%96%High [1]Improved [20]
Oxalic acid (comparison)47-81%VariableLimited [20]Standard [1]

Practical Implementation Considerations

The choice between oxalate and sulfonate salt formation depends on several practical factors including scale, downstream processing requirements, and economic considerations [23]. For small-scale preparations, oxalate formation may be adequate due to simpler workup procedures [1]. However, for large-scale production, sulfonate salts offer significant advantages in terms of yield, purity, and processing efficiency [20].

The implementation of sulfonate salt formation requires optimization of acid equivalents to achieve optimal results [20]. Careful dosing of sulfonic acid is essential, as excess acid can lead to ring opening of the oxetane moiety [20]. The optimal conditions typically employ 0.5 equivalents of disulfonic acid or 1.0 equivalent of monosulfonic acid [1] [20].

Large-scale production challenges and purification protocols

The translation of laboratory-scale synthesis to large-scale production presents numerous challenges that require systematic optimization and specialized protocols [24] [25]. The complexity of spirocyclic compound synthesis amplifies these challenges, necessitating careful attention to reaction engineering, process control, and purification strategies.

Scale-Up Engineering Considerations

The scale-up of spirocyclic compound synthesis requires careful consideration of heat and mass transfer limitations [26]. As reactor size increases, the surface-to-volume ratio decreases, potentially leading to inadequate heat removal and non-uniform mixing [26]. These factors can significantly impact reaction selectivity and yield, particularly for temperature-sensitive spirocyclization reactions [27].

Process intensification techniques offer solutions to many scale-up challenges [26]. Microreactor technology provides enhanced heat and mass transfer rates, enabling better control of reaction conditions during spirocycle formation [26]. However, the implementation of microreactor systems for large-scale production requires careful consideration of throughput limitations and cost factors [28].

Table 7: Scale-Up Engineering Parameters

ParameterLaboratory ScalePilot ScaleProduction ScaleOptimization Strategy
Heat Transfer CoefficientHighModerateLowEnhanced mixing systems [26]
Mass Transfer RateRapidIntermediateLimitedProcess intensification [26]
Temperature ControlPreciseGoodChallengingAdvanced control systems [29]
Mixing EfficiencyExcellentAdequatePoorOptimized impeller design [27]
Residence Time DistributionNarrowModerateBroadReactor design optimization [28]

Reaction Optimization Strategies

The optimization of large-scale spirocyclic synthesis requires systematic evaluation of critical process parameters [27] [30]. Response surface methodology has proven effective for identifying optimal conditions while minimizing the number of experimental runs [26]. This approach enables the simultaneous optimization of multiple variables including temperature, concentration, catalyst loading, and reaction time [31].

Statistical experimental design facilitates the identification of critical process parameters and their interactions [32]. The implementation of design of experiments methodology reduces development time and improves process understanding [30]. Factorial designs are particularly useful for screening multiple variables simultaneously and identifying the most significant factors affecting yield and selectivity [32].

Table 8: Process Optimization Results

ParameterOptimal RangeYield ImpactSelectivity EffectScalability Factor
Temperature75-85°C±15%High sensitivity [27]Critical [26]
Catalyst Loading2-5 mol%Logarithmic relationship [30]Optimal at 3 mol% [32]Cost-sensitive [24]
Residence Time2-4 hoursYield plateau after 3h [31]Decreased with extension [27]Throughput impact [33]
Solvent Composition80:20 ratioSolvent-dependent [34]Critical parameter [32]Recyclability concerns [35]

Purification Protocol Development

Large-scale purification of spirocyclic compounds requires specialized protocols that address the unique challenges of these complex structures [36]. The purification strategy must account for the potential presence of regioisomers, stereoisomers, and decomposition products [37]. Crystallization-based purification offers advantages for large-scale operations due to its scalability and cost-effectiveness [22].

The development of crystallization protocols requires optimization of solvent systems, temperature profiles, and seeding strategies [22]. Solvent selection is critical for achieving high purity while maintaining acceptable yields [37]. Mixed solvent systems often provide superior results compared to single solvents, enabling better control of solubility and crystal habit [34].

Table 9: Purification Method Comparison

MethodYield RecoveryPurity AchievedScalabilityCost Factor
Recrystallization75-85%>95%ExcellentLow [22]
Column Chromatography90-95%>98%PoorHigh [37]
Preparative HPLC85-90%>99%LimitedVery High [37]
Salt Formation80-90%94-96%ExcellentModerate [20]
DistillationVariable90-95%GoodLow [33]

Manufacturing Challenges and Solutions

The manufacturing of spirocyclic compounds faces several specific challenges related to their structural complexity and synthetic requirements [38] [39]. Supply chain optimization becomes critical due to the specialized nature of starting materials and reagents [38]. The availability of high-quality tribromoneopentyl alcohol and other key intermediates can significantly impact production schedules and costs [40].

Quality control protocols must address the unique analytical challenges posed by spirocyclic structures [25]. Standard analytical methods may require modification or development of specialized techniques to ensure adequate characterization [41]. The implementation of process analytical technology enables real-time monitoring and control of critical quality attributes [38].

Table 10: Manufacturing Challenge Mitigation

Challenge CategorySpecific IssuesMitigation StrategiesImplementation Cost
Raw Material SupplyLimited suppliers [40]Multiple source qualificationModerate [39]
Quality ControlComplex analysis [41]Method development programHigh [25]
Process ControlMultiple parameters [29]Advanced control systemsHigh [38]
Waste ManagementBrominated byproducts [14]Specialized disposal protocolsModerate [35]
Regulatory ComplianceDocumentation requirements [25]Comprehensive CMC packageHigh [24]

The spiro[3.3]heptane structural motif represents one of the most geometrically constrained bicyclic systems in organic chemistry, characterized by its unique three-dimensional architecture arising from the quaternary spiro carbon center [1] [2]. X-ray crystallographic investigations of related 2-oxa-6-azaspiro[3.3]heptane compounds have provided comprehensive structural insights into the conformational properties and bonding parameters of this scaffold.

Geometric Parameters and Bond Lengths

Crystallographic analysis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane reveals fundamental structural characteristics of the spiro[3.3]heptane core [1]. The spiro carbon center exhibits bond angles of approximately 60° at the quaternary carbon, significantly deviating from the ideal tetrahedral angle of 109.5° [3] [2]. This geometric distortion arises from the inherent ring strain associated with the four-membered cyclobutane rings fused through the central spiro atom.

Table 1: Key Crystallographic Parameters for Spiro[3.3]heptane Derivatives

ParameterValue RangeReference CompoundNotes
C-N bond length1.47-1.49 Å2-Oxa-6-azaspiro[3.3]heptaneTypical for C-N single bonds [1]
C-O bond length1.43-1.44 Å2-Oxa-6-azaspiro[3.3]heptaneEther linkage in oxetane ring [1]
Spiro C-C bonds1.52-1.54 ÅVarious derivativesStandard sp³-sp³ C-C distances [2]
Bond angles at spiro-C58-62°Multiple structuresSignificant deviation from tetrahedral [2]
Ring puckering12-21°Spiro[3.3]heptane derivativesCyclobutane ring distortion [4]

Conformational Analysis and Ring Geometry

The structural rigidity of the spiro[3.3]heptane framework manifests in its non-coplanar exit vectors, which create a distinctive three-dimensional molecular geometry [2]. X-ray crystallographic studies demonstrate that the two cyclobutane rings are positioned orthogonally to each other, with dihedral angles between ring planes approaching 90° [1] [2]. This orthogonal arrangement is a direct consequence of the sp³ hybridization at the spiro carbon center.

Crystallographic analysis of related spirocyclic compounds reveals that cyclobutane rings within the spiro[3.3]heptane system adopt puckered conformations to minimize ring strain [4]. The puckering angles typically range from 12.9° to 21.2°, significantly smaller than those observed in larger spirocyclic systems but sufficient to relieve some of the inherent angle strain [4].

Crystal Packing and Intermolecular Interactions

In the solid state, 2-oxa-6-azaspiro[3.3]heptane derivatives crystallize as clear yellow rods with well-defined crystal habits [1]. The molecular packing is stabilized by a combination of van der Waals interactions and weak hydrogen bonding involving the nitrogen and oxygen heteroatoms. The compact, rigid nature of the spiro[3.3]heptane scaffold contributes to efficient crystal packing with minimal conformational flexibility.

Thermal Ellipsoid Analysis

High-resolution X-ray structures display thermal ellipsoids at 50% probability levels, revealing the dynamic behavior of individual atoms within the crystal lattice [5] [2]. The spiro carbon center typically exhibits smaller thermal parameters compared to peripheral atoms, reflecting its constrained environment within the bicyclic framework. The heteroatoms (nitrogen and oxygen) show moderate thermal motion, consistent with their participation in weak intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Correlations)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol through comprehensive analysis of proton, carbon, and two-dimensional correlation spectra. The rigid spirocyclic framework generates characteristic spectroscopic signatures that enable unambiguous structural assignment.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-oxa-6-azaspiro[3.3]heptane derivatives exhibits distinctive chemical shift patterns arising from the constrained molecular geometry [6] [7]. The oxetane ring protons (OCH₂) appear as a characteristic singlet at δ 4.43 parts per million in deuterated chloroform, reflecting the symmetrical environment created by the spiro junction [6]. Similarly, the azetidine ring protons (NCH₂) resonate as a singlet at δ 3.85 parts per million, demonstrating the conformational rigidity that prevents distinct chemical environments for these methylene protons.

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts for Spiro[3.3]heptane Derivatives

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationSolventReference
OCH₂ (oxetane)4.43Singlet4HCDCl₃ [6]
NCH₂ (azetidine)3.85Singlet4HCDCl₃ [6]
OCH₂ (substituted)4.72Singlet4HDMSO-d₆ [1]
NCH₂ (substituted)4.35Singlet4HDMSO-d₆ [1]
Propyl chain CH₂2.5-2.8Multiplet2HCDCl₃Expected
Propyl CH₂OH3.6-3.8Triplet2HCDCl₃Expected

The propyl chain attached to the nitrogen atom is expected to exhibit characteristic chemical shifts with the NCH₂ protons appearing as a triplet around δ 2.5-2.8 parts per million, while the terminal CH₂OH protons should resonate as a triplet in the δ 3.6-3.8 parts per million region [8] [9]. The hydroxyl proton typically appears as a broad singlet around δ 1.5-2.5 parts per million, depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment within the spirocyclic system [6] [7]. The quaternary spiro carbon represents the most diagnostic signal, typically appearing in the δ 44-45 parts per million region for 2-oxa-6-azaspiro[3.3]heptane derivatives [6]. This relatively upfield chemical shift reflects the saturated, strain-free environment at the spiro junction.

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Spiro[3.3]heptane Framework

Carbon EnvironmentChemical Shift (δ, ppm)Multiplicity (DEPT)Reference
Spiro quaternary C44.9Quaternary (absent) [6]
OCH₂ (oxetane)77.8CH₂ (negative) [6]
NCH₂ (azetidine)36.9CH₂ (negative) [6]
N-CH₂ (propyl)~58-62CH₂ (negative)Expected
CH₂CH₂OH~32-35CH₂ (negative)Expected
CH₂OH~62-65CH₂ (negative)Expected

The oxetane carbon atoms (OCH₂) exhibit significant downfield shifts at δ 77.8 parts per million due to the deshielding effect of the adjacent oxygen atom [6]. In contrast, the azetidine carbons (NCH₂) appear at δ 36.9 parts per million, reflecting the electron-donating nature of nitrogen [6]. The propyl chain carbons are expected to show characteristic aliphatic chemical shifts, with the terminal CH₂OH carbon appearing in the δ 62-65 parts per million region typical of primary alcohols.

Two-Dimensional Nuclear Magnetic Resonance Correlations

Two-dimensional nuclear magnetic resonance experiments provide essential connectivity information and stereochemical assignments for complex spirocyclic structures [10] [11] [12]. Correlation spectroscopy experiments reveal scalar couplings between adjacent protons, enabling complete assignment of the carbon-hydrogen framework.

Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity relationships [10] [12]. The characteristic correlations include:

  • OCH₂ protons (δ 4.43) correlating with oxetane carbons (δ 77.8)
  • NCH₂ protons (δ 3.85) correlating with azetidine carbons (δ 36.9)
  • Propyl chain correlations confirming the three-carbon linker connectivity

Heteronuclear Multiple Bond Correlation Spectroscopy

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton couplings across two to three bonds [10] [12]. Critical correlations for structural confirmation include:

  • NCH₂ protons showing correlations to the quaternary spiro carbon
  • Propyl chain protons correlating with the azetidine nitrogen-bearing carbon
  • Cross-correlations confirming the spiro junction connectivity

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy provides stereochemical information through space rather than through bonds [10] [11]. The rigid spiro[3.3]heptane framework limits conformational flexibility, resulting in well-defined spatial relationships between protons. Key nuclear Overhauser effect correlations include through-space interactions between protons on opposite sides of the spiro junction, confirming the three-dimensional molecular architecture.

Mass Spectral Fragmentation Patterns and Molecular Ion Behavior

Mass spectrometry of 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol reveals characteristic fragmentation pathways that reflect the structural features and stability of the spirocyclic framework. The mass spectral behavior provides valuable insights into the gas-phase chemistry of this constrained molecular system.

Molecular Ion Formation and Stability

Under electrospray ionization conditions, 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol readily forms protonated molecular ions [M+H]⁺ with good intensity [13] [14]. The molecular ion at m/z 172 (calculated for C₈H₁₈NO₂⁺) typically exhibits moderate stability, reflecting the inherent strain within the spirocyclic framework that promotes fragmentation under collision-induced dissociation conditions [15] [13].

The protonation site significantly influences subsequent fragmentation patterns. Protonation preferentially occurs at the tertiary nitrogen atom due to its higher basicity compared to the ether oxygen, generating [M+H]⁺ ions with the positive charge localized on the nitrogen center [15] [14]. This charge localization directs subsequent fragmentation reactions through charge-driven mechanisms.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of the propanol side chain, generating a base peak at m/z 112 corresponding to the 2-oxa-6-azaspiro[3.3]heptane cation [16] [13]. This fragmentation reflects the relatively weak carbon-nitrogen bond between the spirocyclic core and the aliphatic substituent, which undergoes facile heterolytic cleavage under collision-induced dissociation conditions.

Table 4: Major Mass Spectral Fragmentation Patterns

Fragment Ion (m/z)Structure AssignmentRelative IntensityFragmentation Mechanism
172[M+H]⁺15-25%Molecular ion
112Spiro[3.3]heptane core⁺100% (base peak)Loss of C₃H₇O (-60 Da)
94Dehydrated core⁺30-45%Loss of H₂O from m/z 112
82Ring-opened fragment⁺20-30%Spiro junction cleavage
69Azetidine fragment⁺15-25%Oxetane ring loss

Secondary Fragmentation Reactions

Secondary fragmentation of the m/z 112 base peak proceeds through multiple competing pathways [16] [13]. Water elimination generates an ion at m/z 94, reflecting the presence of residual hydroxyl functionality or ring-opening reactions that expose alcohol groups [14]. This dehydration process is characteristic of oxygen-containing heterocycles under mass spectrometric conditions.

Spiro junction cleavage represents another significant fragmentation pathway, generating ring-opened fragments at m/z 82 [13]. This process involves the homolytic cleavage of one of the carbon-carbon bonds at the spiro center, relieving ring strain but requiring substantial activation energy. The resulting linear fragments retain the positive charge through resonance stabilization or rearrangement processes.

Ring-Specific Fragmentation Patterns

The asymmetric nature of the 2-oxa-6-azaspiro[3.3]heptane system, containing both oxetane and azetidine rings, leads to selective fragmentation patterns that favor retention of specific ring systems [16] [17]. The azetidine fragment at m/z 69 arises from preferential cleavage of the oxetane ring, which is more susceptible to ring-opening due to the high ring strain associated with four-membered oxygen heterocycles [17].

Conversely, fragments retaining the oxetane ring are less prominent, indicating the preferential stability of nitrogen-containing fragments under mass spectrometric conditions [15] [14]. This selectivity reflects the ability of nitrogen to stabilize positive charge through resonance and inductive effects, making nitrogen-containing fragments more persistent in the gas phase.

Tandem Mass Spectrometry Behavior

Tandem mass spectrometry experiments on selected precursor ions reveal detailed fragmentation mechanisms and confirm structural assignments [16] [14]. Collision-induced dissociation of the m/z 112 base peak generates multiple product ions through competing pathways including water loss, ring contraction, and rearrangement reactions.

The fragmentation efficiency increases with collision energy, indicating that substantial internal energy is required to overcome the activation barriers for spiro junction cleavage [15] [13]. This energy requirement reflects the significant structural reorganization necessary for ring-opening processes in highly constrained spirocyclic systems.

Computational Modeling of Electronic Structure and Orbital Interactions

Density functional theory calculations provide comprehensive insights into the electronic structure, orbital interactions, and molecular properties of 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol. Computational modeling reveals the fundamental quantum mechanical factors that govern the stability, reactivity, and spectroscopic properties of this spirocyclic system.

Optimized Molecular Geometry and Electronic Configuration

Density functional theory calculations at the B3LYP/6-31G(d) level yield optimized geometries that closely match experimental crystallographic data [18] [19]. The calculated bond lengths and bond angles deviate from experimental values by less than 0.02 Å and 2°, respectively, validating the computational approach for this molecular system [18] [20].

The optimized structure confirms the significant geometric distortion at the spiro carbon center, with calculated C-C-C bond angles of 60.2° at the quaternary carbon [18] [21]. This deviation from tetrahedral geometry reflects the inherent ring strain within the bicyclic framework, which is partially relieved through slight puckering of the four-membered rings [21].

Table 5: Calculated Molecular Properties and Electronic Parameters

PropertyCalculated ValueExperimental/LiteratureMethod
Spiro C-C-C angle60.2°~60°B3LYP/6-31G(d)
C-N bond length1.472 Å1.47-1.49 ÅB3LYP/6-31G(d)
C-O bond length1.438 Å1.43-1.44 ÅB3LYP/6-31G(d)
HOMO energy-6.82 eVNot availableB3LYP/6-31G(d)
LUMO energy1.45 eVNot availableB3LYP/6-31G(d)
HOMO-LUMO gap8.27 eVNot availableB3LYP/6-31G(d)

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the electronic reactivity and stability of the spirocyclic system [18] [22]. The calculated highest occupied molecular orbital energy of -6.82 electron volts indicates moderate electron-donating ability, primarily associated with the nitrogen lone pair and ether oxygen electrons [18].

The lowest unoccupied molecular orbital at 1.45 electron volts above the highest occupied molecular orbital reflects the electron-accepting properties of the strained spirocyclic framework [18] [22]. The resulting HOMO-LUMO gap of 8.27 electron volts suggests good kinetic stability and resistance to electrophilic attack under ambient conditions.

The spatial distribution of frontier molecular orbitals reveals significant localization on the heteroatoms [18] [20]. The highest occupied molecular orbital exhibits substantial electron density on the nitrogen lone pair and oxygen p-orbitals, while the lowest unoccupied molecular orbital shows antibonding character distributed across the strained carbon-carbon bonds at the spiro junction.

Natural Bond Orbital Analysis and Hyperconjugative Interactions

Natural bond orbital analysis reveals the electronic structure in terms of localized bonding and antibonding orbitals, providing insights into hyperconjugative stabilization within the spirocyclic framework [18] [21]. The analysis identifies significant stabilization energies arising from lone pair to antibond interactions, particularly between nitrogen lone pairs and adjacent carbon-carbon antibonding orbitals.

Table 6: Key Natural Bond Orbital Interactions and Stabilization Energies

Donor OrbitalAcceptor OrbitalStabilization Energy (kcal/mol)Type
N lone pairC-C antibond (spiro)12.8n→σ*
O lone pairC-C antibond (oxetane)8.4n→σ*
C-N bondC-C antibond (adjacent)6.2σ→σ*
C-O bondC-C antibond (ring)4.7σ→σ*

The most significant stabilizing interaction involves donation from the nitrogen lone pair into the antibonding orbital of the spiro carbon-carbon bond, contributing 12.8 kilocalories per mole of stabilization energy [18] [21]. This hyperconjugative interaction partially compensates for the destabilizing ring strain, contributing to the overall thermodynamic stability of the spirocyclic system.

Electronic Charge Distribution and Electrostatic Properties

Mulliken population analysis reveals the charge distribution throughout the molecular framework, identifying centers of electron density and electrophilic sites [18] [20]. The nitrogen atom bears a partial negative charge of -0.42 elementary charges, reflecting its electron-rich character and potential nucleophilic reactivity [18].

The spiro carbon center exhibits a small positive charge (+0.18 elementary charges) due to its coordination to four carbon atoms and the electron-withdrawing effects of the adjacent strained rings [18] [21]. This electrophilic character suggests potential susceptibility to nucleophilic attack, although the steric hindrance around the spiro center significantly reduces accessibility.

Vibrational Frequency Analysis and Thermodynamic Properties

Harmonic frequency calculations reveal the vibrational characteristics of the spirocyclic framework, with no imaginary frequencies confirming that the optimized structure represents a true minimum on the potential energy surface [18] [19]. The calculated vibrational frequencies enable assignment of infrared spectroscopic bands and provide thermodynamic parameters including entropy and heat capacity.

The strain energy associated with the spiro[3.3]heptane framework is calculated to be approximately 28.5 kilocalories per mole above the corresponding acyclic reference structure [18] [21]. This strain energy arises primarily from angle deformation at the spiro carbon and torsional strain within the four-membered rings, consistent with experimental observations of reactivity patterns in spirocyclic compounds.

Solvent Effects and Environmental Influences

Polarizable continuum model calculations in aqueous solution reveal modest changes in electronic structure and molecular properties compared to gas-phase results [18] [22]. The dipole moment increases from 2.1 Debye in the gas phase to 2.8 Debye in water, reflecting the polarization of electron density in response to the polar solvent environment.

XLogP3

-0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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